molecular formula C22H21F3N2O4S B6520317 3,4,5-trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896375-54-5

3,4,5-trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B6520317
CAS No.: 896375-54-5
M. Wt: 466.5 g/mol
InChI Key: SAEWTJWOFQBXPE-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions. The amide nitrogen is connected via an ethyl linker to a 1,3-thiazole ring, which is further substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the trimethoxybenzamide moiety may contribute to hydrogen bonding and π-π interactions in biological targets .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-29-17-10-14(11-18(30-2)19(17)31-3)20(28)26-9-8-16-12-32-21(27-16)13-4-6-15(7-5-13)22(23,24)25/h4-7,10-12H,8-9H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWTJWOFQBXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure

The compound features several notable structural components:

  • Benzamide Backbone : Provides a stable framework for biological activity.
  • Trimethoxy Groups : Contribute to lipophilicity and potentially enhance bioavailability.
  • Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Trifluoromethyl Group : Often enhances metabolic stability and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring thiazole rings. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole moiety can significantly affect potency.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related thiazole compounds on human cancer cell lines such as A-431 and Jurkat. The results indicated that compounds with similar structural motifs to 3,4,5-trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
Target CompoundA-431< 2.0 (estimated)

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Screening

In a screening assay against common pathogens, several thiazole-based compounds demonstrated activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing antimicrobial efficacy .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL
C. albicans32 µg/mL

The proposed mechanisms through which 3,4,5-trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide exerts its biological effects include:

  • Inhibition of Cell Proliferation : Induces apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Modulation of Enzyme Activity : Acts as an inhibitor for certain enzymes involved in cancer progression and microbial resistance.

Pharmacokinetics

Studies suggest that the compound exhibits favorable pharmacokinetic properties:

  • Absorption : High permeability due to lipophilic nature from methoxy groups.
  • Distribution : Widely distributed in tissues; potential blood-brain barrier penetration due to low molecular weight.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.

Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, long-term studies are necessary to fully understand its toxicity and side effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with analogs:

Compound Name Benzamide Substituents Thiazole Substituents Linker Type Key Features Evidence ID
3,4,5-Trimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide (Target) 3,4,5-Trimethoxy 2-(4-CF₃-phenyl) Ethyl High lipophilicity (CF₃), potential metabolic stability, H-bonding capacity
3,4,5-Trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide 3,4,5-Trimethoxy 4-Methyl Direct attachment Reduced steric bulk; methyl group may lower binding affinity
3,4-Dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide 3,4-Dimethoxy 2-(4-CF₃-phenyl) Ethyl Fewer methoxy groups: reduced solubility and H-bonding potential
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)-benzamide 3,4,5-Trimethoxy 4-Phenyl Methoxyethyl Increased solubility (methoxyethyl), but conformational flexibility differs
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2-(4-F-benzyloxy) 4-(2,5-Dimethoxyphenyl) Direct attachment Fluorine enhances hydrophobicity; dimethoxy may alter electronic effects

Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound increases logP compared to analogs with methyl () or phenyl () substituents.
  • Solubility : The three methoxy groups on the benzamide improve aqueous solubility relative to dimethoxy analogs (). The methoxyethyl linker in ’s compound may further enhance solubility.
  • Steric Effects : The ethyl linker in the target compound provides moderate conformational flexibility, whereas direct attachment () or bulkier linkers () may restrict binding to enzymatic pockets.

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